molecular formula C21H18Br3N3 B4773735 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane CAS No. 102310-99-6

1,3,5-tris(4-bromophenyl)-1,3,5-triazinane

Cat. No. B4773735
CAS RN: 102310-99-6
M. Wt: 552.1 g/mol
InChI Key: QJPPRGNVDBCCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-tris(4-bromophenyl)-1,3,5-triazinane, also known as TPTZ, is a heterocyclic compound with a triazine ring structure. It has been extensively studied for its potential applications in various fields, including material science, catalysis, and biomedical research.

Scientific Research Applications

Corrosion Inhibition in Oil and Gas Industry

1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane derivatives have been investigated for their potential as corrosion inhibitors, particularly in the oil and gas industry. A study by Onyeachu et al. (2020) explored the use of a similar compound, 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane, for inhibiting corrosion of X60 steel in saline conditions. This research highlighted the compound's effectiveness in both static and hydrodynamic conditions, demonstrating over 97% efficiency in hydrodynamic conditions and a primarily cathodic-type inhibition mechanism (Onyeachu, Chauhan, Quraishi, & Obot, 2020).

Crystal Structure and Molecular Properties

The crystal structure and molecular properties of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane have been extensively studied. Chebbah et al. (2013) described the crystal structure of this compound, noting its chair conformation and the arrangement of substituents. This study provided insights into the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its potential applications in material science and chemistry (Chebbah, Bouchemma, Bouacida, Lefrada, & Bouhenguel, 2013).

Luminescent Covalent-Organic Polymers for Explosives Detection

The compound's derivatives have been used in synthesizing luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives. Xiang and Cao (2012) synthesized COPs using 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane and related compounds, demonstrating their high sensitivity and selectivity for detecting explosives like picric acid and TNT at low concentrations. This application showcases the compound's potential in security and environmental monitoring (Xiang & Cao, 2012).

Interaction and Packing in Crystalline Structures

A study by Escobar et al. (2022) explored the π-halogen interaction in the crystalline packing of 1,3,5-tris(4-bromophenyl)-1,3,5-triazin-2,4,6-trione. This research provides insights into the molecular interactionsand crystalline structure of these compounds, revealing patterns like honeycomb-shaped arrangements in the crystal. Such studies are essential for understanding the material properties and potential applications in fields like material science and nanotechnology (Escobar, Artigas, Bacho, & Trujillo, 2022).

Host Frameworks and Weak Intermolecular Interactions

The ability of triazine derivatives to form host frameworks stabilized by weak intermolecular interactions was investigated by Saha et al. (2005). Their research focused on hexagonal open frameworks formed by halogen-halogen interactions and π-stacking. This study highlights the potential of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane derivatives in designing host frameworks for various applications, including molecular recognition and encapsulation (Saha et al., 2005).

Supramolecular Assembly and Surface Interactions

Gatti et al. (2014) explored the supramolecular assembly of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane and its derivatives on different substrates. Their study provided insights into the effects of substrates and halogen atoms on the formation of two-dimensional supramolecular structures, contributing to the understanding of surface chemistry and nanotechnology applications (Gatti, Macleod, Lipton‐Duffin, Moiseev, Perepichka, & Rosei, 2014).

ChemSensor Applications

The synthesis and characterization of 1,3,5-tris(4-bromophenyl)benzene and its derivatives for potential chemsensor applications were investigated by Nguyen and Luu (2018). Their research involved synthesizing these compounds and studying their interaction with anions, showcasing their potential in developing sensors for detecting various chemical substances (Nguyen & Luu, 2018).

Electronic and Optical Properties

The electronic and optical properties of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane derivativeshave been a subject of interest in the field of organic electronics. Inomata et al. (2004) reported on 1,3,5-triazine derivatives being used as electron transport materials in high-efficiency electrophosphorescent organic light-emitting diodes (OLEDs). Their study demonstrated that these compounds could significantly improve the performance of OLEDs, highlighting their potential in advancing display and lighting technologies (Inomata, Goushi, Masuko, Konno, Imai, Sasabe, Brown, & Adachi, 2004).

properties

IUPAC Name

1,3,5-tris(4-bromophenyl)-1,3,5-triazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Br3N3/c22-16-1-7-19(8-2-16)25-13-26(20-9-3-17(23)4-10-20)15-27(14-25)21-11-5-18(24)6-12-21/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPPRGNVDBCCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365280
Record name 1,3,5-Triazine, 1,3,5-tris(4-bromophenyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane

CAS RN

102310-99-6
Record name 1,3,5-Triazine, 1,3,5-tris(4-bromophenyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3,5-tris(4-bromophenyl)-1,3,5-triazinane
Reactant of Route 2
Reactant of Route 2
1,3,5-tris(4-bromophenyl)-1,3,5-triazinane
Reactant of Route 3
Reactant of Route 3
1,3,5-tris(4-bromophenyl)-1,3,5-triazinane
Reactant of Route 4
Reactant of Route 4
1,3,5-tris(4-bromophenyl)-1,3,5-triazinane
Reactant of Route 5
Reactant of Route 5
1,3,5-tris(4-bromophenyl)-1,3,5-triazinane
Reactant of Route 6
Reactant of Route 6
1,3,5-tris(4-bromophenyl)-1,3,5-triazinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.